Coumarin 498

説明

BenchChem offers high-quality Coumarin 498 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin 498 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

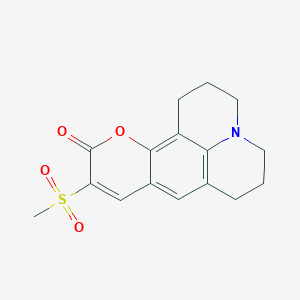

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWIXMOCGJKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coumarin 498: Comprehensive Synthesis and Purification Methodologies for Advanced Optoelectronic Applications

Target Audience: Researchers, Synthetic Chemists, and Optoelectronic Device Engineers.

In the realm of advanced optoelectronics, dye-sensitized solar cells (DSSCs), and fluorescence microscopy, Coumarin 498 (CAS: 87331-48-4) stands out as a highly specialized, rigidly conjugated laser dye[1][2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic synthetic templates. Here, we will dissect the mechanistic causality behind the synthesis of Coumarin 498 and establish a self-validating experimental workflow that guarantees optoelectronic-grade purity.

Molecular Architecture and Photophysical Rationale

Coumarin 498—systematically known as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one—derives its exceptional quantum yield from its structural rigidity[3].

The Causality of the Structure:

-

The Julolidine Ring: The integration of a julolidine ring system restricts the rotation of the dialkylamino group. In standard coumarins, free rotation leads to non-radiative decay pathways (twisted intramolecular charge transfer, or TICT states). By locking this rotation, Coumarin 498 forces the excited state to relax almost exclusively via fluorescence[4].

-

The Methylsulfonyl Group: The strongly electron-withdrawing methylsulfonyl group at the 3-position of the coumarin core induces a powerful intramolecular charge transfer (ICT) from the electron-rich julolidine nitrogen[2]. This push-pull dynamic dramatically lowers the HOMO-LUMO gap, shifting the absorption to ~430 nm and the emission into the blue-green spectrum (~490 nm)[3].

Mechanistic Pathway: The Synthesis of Coumarin 498

The construction of Coumarin 498 relies on a convergent synthetic approach, culminating in a Knoevenagel condensation followed by an intramolecular lactonization[][6].

Fig 1. Mechanistic workflow for synthesizing Coumarin 498 via Knoevenagel condensation.

Causality in Reagent Selection

The core assembly utilizes 9-formyl-8-hydroxyjulolidine and ethyl 2-(methylsulfonyl)acetate. A catalytic system of piperidine and glacial acetic acid is employed[7].

-

Why Piperidine? It forms a reactive iminium ion intermediate with the aldehyde, significantly enhancing its electrophilicity compared to the native carbonyl.

-

Why Acetic Acid? It acts as a proton shuttle, facilitating the dehydration step of the condensation.

-

Why Ethanol as a Solvent? Ethanol provides sufficient solubility for the starting materials at reflux. However, the rigid, planar Coumarin 498 exhibits lower solubility in ethanol, causing it to precipitate out of solution as it forms. This physical precipitation continuously removes the product from the liquid phase, driving the equilibrium forward via Le Chatelier's principle.

Experimental Protocols: A Self-Validating Workflow

Every step in this protocol includes built-in validation checks to ensure the reaction is proceeding correctly without requiring immediate complex instrumental analysis.

Phase 1: Formylation of 8-Hydroxyjulolidine

Procedure:

-

Cool anhydrous N,N-Dimethylformamide (DMF) to 0°C under an inert argon atmosphere.

-

Add Phosphorus oxychloride (POCl 3 ) dropwise to form the Vilsmeier reagent, maintaining the temperature strictly below 5°C.

-

Introduce a solution of 8-hydroxyjulolidine in DMF slowly.

-

Heat the mixture to 60°C for 2 hours.

-

Quench the reaction by pouring it over crushed ice and neutralize with a saturated sodium acetate solution.

Self-Validation System:

-

Regioselectivity Causality: The strong electron-donating effect of the julolidine nitrogen and the hydroxyl group directs the electrophilic substitution exclusively to the ortho position (C9)[4].

-

Visual Cue: The quenching process will yield a distinct, bright yellow precipitate.

-

TLC Monitoring (Hexane:EtOAc 7:3): The starting material exhibits strong blue fluorescence under 365 nm UV, whereas the product spot will shift to a lower Rf and display a quenched/shifted emission profile due to the new intramolecular hydrogen bonding introduced by the formyl group.

Phase 2: Knoevenagel Condensation (Core Assembly)

Procedure:

-

Dissolve 9-formyl-8-hydroxyjulolidine (1.0 eq) and ethyl 2-(methylsulfonyl)acetate (1.1 eq) in absolute ethanol[7].

-

Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Reflux the mixture at 80°C for 4-6 hours.

-

Cool the reaction mixture slowly to 0°C to maximize crystallization.

-

Filter the resulting crystals and wash with cold absolute ethanol.

Self-Validation System:

-

Visual Cue: The reaction mixture will transition from a bright yellow solution to a deep orange suspension as the highly conjugated lactone ring forms and precipitates[3].

-

Spectroscopic Check: An aliquot taken and diluted in methanol should exhibit a massive Stokes shift, with an absorption maximum near 430 nm and a brilliant blue-green emission around 490 nm under a standard laboratory UV lamp[3].

Advanced Purification and Isolation

For optoelectronic applications (e.g., dye lasers, OLEDs), trace impurities (unreacted aldehydes, baseline tars, or halide salts) act as severe fluorescence quenchers. A multi-tier purification strategy is mandatory.

Fig 2. Multi-stage purification protocol to achieve optoelectronic-grade Coumarin 498.

Purification Causality: While recrystallization from an Ethyl Acetate/Hexane matrix effectively removes polar impurities, it can trap microscopic solvent molecules within the crystal lattice. For laser applications where solvent outgassing can degrade optical cavities, a final vacuum sublimation step (e.g., at 200°C under 10−3 Torr) is utilized to achieve >99.5% purity[8].

Quantitative Physicochemical Data

To facilitate easy comparison and quality control, the target specifications for successfully synthesized Coumarin 498 are summarized below.

| Property | Specification |

| IUPAC Name | 5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.0 2,7 .0 13,17 ]heptadeca-1,5,7,9(17)-tetraen-4-one[1] |

| Common Synonym | 2,3,6,7-Tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one[3] |

| CAS Registry Number | 87331-48-4[1] |

| Molecular Formula | C 16 H 17 NO 4 S[1] |

| Molecular Weight | 319.38 g/mol [8] |

| Appearance | Light yellow to orange crystals[3][8] |

| Absorption Max ( λabs ) | ~430 nm (in Methanol)[3] |

| Emission Max ( λfl ) | ~490 nm (in Methanol)[3] |

| Lasing Wavelength Range | 476 – 540 nm[3] |

| Optimum Pump Sources | XeCl (308 nm), Argon Ion (458/476 nm)[3] |

References

-

PubChem. "Coumarin 498 | C16H17NO4S | CID 91972096". National Institutes of Health.[Link]

-

Exciton. "COUMARIN 498". Aptus.[Link]

-

MDPI. "Convergent Synthesis of Two Fluorescent Ebselen-Coumarin Heterodimers". Pharmaceuticals.[Link]

-

ResearchGate. "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure". ResearchGate.[Link]

- Google Patents. "US6433176B1 - Method for making 8-hydroxyjulolidine compound".

-

ResearchGate. "Molecular Origins of Optoelectronic Properties in Coumarin Dyes". ResearchGate.[Link]

Sources

- 1. Coumarin 498 | C16H17NO4S | CID 91972096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aptus.co.jp [aptus.co.jp]

- 4. researchgate.net [researchgate.net]

- 6. Convergent Synthesis of Two Fluorescent Ebselen-Coumarin Heterodimers [mdpi.com]

- 7. US6433176B1 - Method for making 8-hydroxyjulolidine compound - Google Patents [patents.google.com]

- 8. Coumarin Dyes | CymitQuimica [cymitquimica.com]

Unlocking the Photophysics of Coumarin 498: A Comprehensive Guide to Absorption, Emission, and ICT Dynamics

Executive Summary: The Photophysical Engine of Coumarin 498

In the realm of fluorescence spectroscopy and bio-optics, the structural design of a fluorophore dictates its photophysical utility. Coumarin 498 (C498), chemically identified as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, stands out as a premier laser dye and biological probe.

Unlike simpler coumarins that suffer from non-radiative decay via Twisted Intramolecular Charge Transfer (TICT) states, C498 features a highly rigidified julolidine-like ring system. This structural constraint forces the molecule to remain planar upon excitation, effectively shutting down non-radiative rotational pathways. As an Application Scientist, I rely on C498 when an assay demands high quantum yields, robust photostability, and a pronounced Stokes shift driven by Intramolecular Charge Transfer (ICT)[1].

Mechanistic Grounding: The Causality of ICT and Solvatochromism

To utilize C498 effectively in drug development assays or laser optics, one must understand the causality behind its spectral behavior. The molecule operates on a "push-pull" electron system: the rigidified amino group acts as a strong electron donor, while the methylsulfonyl and carbonyl groups act as electron acceptors.

Upon photon absorption (~430 nm), the molecule transitions from the ground state ( S0 ) to the Franck-Condon excited state ( S1 ). This excitation triggers an instantaneous redistribution of electron density, creating a highly polar ICT state. In polar solvents (e.g., methanol, ethanol), the solvent dipoles rapidly reorient around this newly formed molecular dipole. This solvent relaxation lowers the energy of the S1 state before radiative decay occurs, resulting in a red-shifted emission profile (~480 nm). This phenomenon, known as positive solvatochromism, makes C498 highly sensitive to its microenvironment, a critical feature for designing biosensors[2].

Fig 1: Intramolecular Charge Transfer (ICT) and relaxation pathway of Coumarin 498.

Quantitative Photophysical Profiling

The table below synthesizes the core photophysical metrics of C498. Notice how the quantum yield ( ΦF ) remains exceptionally high across different environments, a direct consequence of its rigidified structure preventing TICT-based quenching[3].

| Parameter | Value / Characteristic | Experimental Context |

| Chemical Formula | C16H17NO4S | Molecular Weight: 319.00 g/mol |

| Absorption Maximum ( λabs ) | ~430 nm | In Methanol / Ethanol |

| Emission Maximum ( λem ) | ~480 nm | In Methanol / Ethanol |

| Quantum Yield ( ΦF ) | 0.82 | In Ethanol (under air) |

| Quantum Yield ( ΦF ) | 0.87 | In Ethanol/Water (50:50) |

| Lasing Wavelength Range | 476 - 540 nm | Peak lasing typically at ~490 nm |

Self-Validating Experimental Protocol: High-Fidelity Spectral Acquisition

In spectroscopic analysis, trusting your data requires a self-validating workflow. A common pitfall in evaluating highly fluorescent dyes like C498 is the Inner Filter Effect (IFE), where high concentrations lead to self-absorption, artificially shifting the emission peak and depressing the quantum yield. The following protocol is designed to internally validate against these artifacts.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

-

Action: Prepare a 1 mM stock solution of C498 in spectroscopic-grade methanol. Perform serial dilutions to achieve a working concentration where the Optical Density (OD) at the absorption maximum (430 nm) is strictly ≤0.05 .

-

Causality: Maintaining an OD below 0.05 ensures that >90% of the excitation light penetrates the sample uniformly, mathematically negating primary and secondary Inner Filter Effects.

Step 2: Baseline Validation & Absorption Scanning

-

Action: Blank the UV-Vis spectrophotometer with pure methanol using matched quartz cuvettes. Scan from 300 nm to 600 nm.

-

Validation Check: Examine the baseline at 600 nm. If the absorbance is not exactly 0.000, scattering or cuvette mismatch is occurring. Recalibrate and clean the optics before proceeding.

Step 3: Steady-State Emission Acquisition

-

Action: Transfer the validated sample to a spectrofluorometer. Set the excitation wavelength exactly to the λabs determined in Step 2. Use narrow slit widths (e.g., 2 nm bandpass) to prevent detector saturation.

-

Action: Scan the emission from 440 nm to 700 nm.

Step 4: Relative Quantum Yield Calculation

-

Action: Measure the integrated fluorescence intensity (area under the emission curve) of C498 and a known standard (e.g., Quinine Sulfate in 0.1 M H2SO4 , ΦF=0.54 ).

-

Calculation: Use the comparative gradient method, plotting integrated fluorescence vs. absorbance for a series of 5 dilutions. The ratio of the slopes, corrected for the refractive indices of the solvents, yields a highly accurate, self-validated ΦF .

Fig 2: Self-validating workflow for high-fidelity absorption and emission spectral analysis.

Applications in Advanced Bio-Optics and FRET Assays

Because of its high quantum yield and broad emission spectrum, C498 is frequently utilized as an optimal donor fluorophore in Förster Resonance Energy Transfer (FRET) applications.

In drug discovery, designing robust high-throughput screening (HTS) assays requires stable FRET pairs. C498 is highly effective when paired with acceptors like Pyrromethene 556 or DCM. In these binary dye systems, C498 efficiently absorbs the excitation energy (e.g., from a 445 nm diode laser or LED) and transfers it non-radiatively to the acceptor molecule. The acceptor then emits at a longer wavelength. This massive pseudo-Stokes shift drastically reduces background autofluorescence, providing the high signal-to-noise ratio required for detecting subtle biomolecular interactions or enzymatic cleavages[4].

Sources

A Technical Guide to the Photophysical Characterization of Coumarin 498

This in-depth technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of Coumarin 498. Designed for researchers, scientists, and professionals in drug development, this document delves into the core photophysical principles of this fluorophore, outlines detailed experimental protocols for its characterization, and discusses the critical factors that influence its fluorescent behavior.

Introduction to Coumarin 498: A Potent Fluorophore

Coumarin 498, with its chemical name 2,3,6,7-Tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one, is a member of the coumarin family of dyes. These dyes are renowned for their strong fluorescence and are widely utilized as fluorescent labels and probes in biological and materials science. The rigidized aminocycloalkane structure of Coumarin 498 contributes to its high fluorescence quantum yield, making it a bright and photostable fluorophore. Understanding its quantum yield and fluorescence lifetime is paramount for its effective application in quantitative fluorescence-based assays and imaging.

Core Photophysical Properties of Coumarin 498

The fluorescence of a molecule is characterized by two key parameters: its fluorescence quantum yield (Φ_F) and its fluorescence lifetime (τ_F) .

-

Fluorescence Quantum Yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.

-

Fluorescence Lifetime (τ_F) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This parameter is an intrinsic property of a fluorophore and can be influenced by its local environment.

Reported Quantum Yield of Coumarin 498

Experimental data for the fluorescence quantum yield of Coumarin 498 has been reported in specific solvent systems. These values serve as a crucial benchmark for researchers utilizing this dye.

| Solvent | Quantum Yield (Φ_F) |

| Ethanol | 0.82 |

| Ethanol (under Argon) | 0.77 |

| Ethanol/Water (50:50) | 0.87 |

| Ethanol/Water (50:50, under Argon) | 0.87 |

Data sourced from Exciton product information[3].

Fluorescence Lifetime of Coumarin 498

As of the latest literature review, specific experimental values for the fluorescence lifetime of Coumarin 498 have not been published. However, based on the photophysical properties of structurally similar 7-aminocoumarin derivatives, the fluorescence lifetime is expected to be in the range of several nanoseconds (ns). For instance, various 7-dimethylamino coumarin derivatives exhibit fluorescence lifetimes in the range of 0.5–4 ns in polymer matrices.[4] The rigidized structure of Coumarin 498 is expected to reduce non-radiative decay pathways, potentially leading to a longer fluorescence lifetime compared to more flexible aminocoumarins.

Experimental Determination of Quantum Yield and Fluorescence Lifetime

To ensure accurate and reproducible results, standardized protocols for the determination of quantum yield and fluorescence lifetime are essential.

Measurement of Fluorescence Quantum Yield: The Comparative Method

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][4]

-

Selection of a Standard: Choose a fluorescence standard with an absorption and emission profile that is similar to Coumarin 498. For Coumarin 498, which absorbs around 430 nm and emits around 480 nm in ethanol[3], a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Preparation of Solutions: Prepare a series of solutions of both the Coumarin 498 sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The relationship between quantum yield, integrated fluorescence intensity, and absorbance is given by the following equation:

Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (n_sample² / n_standard²)

where:

-

Φ_F is the fluorescence quantum yield.

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

-

Caption: Workflow for comparative quantum yield measurement.

Measurement of Fluorescence Lifetime: Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[5] It measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photons.

-

Instrument Setup: A TCSPC system typically consists of a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse and the response of the detection system are characterized by the Instrument Response Function (IRF). The IRF is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample.

-

Sample Measurement: The fluorescent sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for millions of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF. The fluorescence lifetime (τ_F) is extracted by deconvolution, typically by fitting the experimental data to a single or multi-exponential decay model.

Caption: Workflow for TCSPC fluorescence lifetime measurement.

Factors Influencing the Photophysical Properties of Coumarin Dyes

The quantum yield and fluorescence lifetime of coumarin dyes, including Coumarin 498, are highly sensitive to their molecular structure and local environment.

Solvent Effects

Solvent polarity and hydrogen bonding capacity play a crucial role in the photophysical behavior of aminocoumarins.[1]

-

Polarity: In many aminocoumarins, an increase in solvent polarity leads to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield. This is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[1] In the excited state, polar solvent molecules can stabilize a charge-separated species, which facilitates rotation around the C-N bond of the amino group, leading to the formation of the TICT state and quenching of fluorescence.

-

Hydrogen Bonding: Protic solvents, such as alcohols and water, can form hydrogen bonds with the coumarin molecule. These interactions can further stabilize the charge-separated excited state, promoting the formation of the TICT state and reducing the quantum yield.[1]

Structural Rigidity

The rigidized structure of Coumarin 498, where the amino group is part of a cyclic system, restricts the rotational freedom that leads to the formation of the non-fluorescent TICT state. This structural constraint is a key reason for its high fluorescence quantum yield, even in polar solvents.

Conclusion

Coumarin 498 is a highly efficient and robust fluorophore with a high quantum yield, making it an excellent choice for a wide range of fluorescence-based applications. While specific experimental data for its fluorescence lifetime is not yet available, it is expected to be in the nanosecond range, characteristic of bright and photostable organic dyes. By following the detailed protocols outlined in this guide, researchers can accurately characterize the photophysical properties of Coumarin 498 and other fluorophores, ensuring the reliability and reproducibility of their experimental results. A thorough understanding of the factors that influence fluorescence, such as solvent environment and molecular structure, is critical for the successful design and interpretation of fluorescence experiments in drug discovery and biomedical research.

References

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer.

-

Edinburgh Instruments. (2023). What is Time-Correlated Single Photon Counting?. [Link]

- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Jones, G., Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300.

-

ISS. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

A.T. Still, S.L. (2025). What is Time Correlated Single Photon Counting?. [Link]

-

Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]

-

Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

David Publishing. (2014). Comparative Study of Excited State Dipole Moment of Coumarin Laser Dyes: Solvent and Substituent Effect. [Link]

- Brouwer, A. M. (2011). Experimental determination of the fluorescence quantum yield of semiconductor nanocrystals. Journal of Physical Chemistry C, 115(36), 17705-17712.

-

Horiba. (2002). Time-correlated single-photon counting systems from HORIBA Scientific. [Link]

-

AIP Publishing. (2019). Solvent effect on the spectral properties of coumarin laser dye: Estimation of ground and excited state dipole moments. [Link]

-

National Center for Biotechnology Information. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

National Center for Biotechnology Information. Coumarin 498. [Link]

-

Royal Society of Chemistry. (2011). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. [Link]

-

MDPI. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

- Nad, S., Kumbhakar, M., & Pal, H. (2003). Photophysical properties of coumarin-152 and coumarin-481 dyes: unusual behavior in nonpolar and in higher polarity solvents. The Journal of Physical Chemistry A, 107(25), 4808-4816.

-

Exciton. Coumarin 498 in Methanol. [Link]

-

Royal Society of Chemistry. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. [Link]

-

National Center for Biotechnology Information. (2023). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. [Link]

-

Defense Technical Information Center. (1978). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. [Link]

-

SciSpace. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. [Link]

Sources

- 1. Synthesis and characterization of new coumarin-based COUPY fluorophores [diposit.ub.edu]

- 2. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical and computational studies of Coumarin 498

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Coumarin 498

This guide provides a comprehensive overview of the theoretical principles and computational methodologies employed in the study of Coumarin 498, a fluorescent dye of significant interest. It is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to understand, predict, and engineer the properties of coumarin-based molecular systems.

Introduction: The Significance of Coumarin 498

Coumarin 498 (2,3,6,7-Tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one) belongs to the coumarin family, a class of benzopyrone compounds renowned for their robust photophysical properties and diverse applications.[2][3] These molecules are extensively used as laser dyes, fluorescent probes, and sensitizers in dye-sensitized solar cells (DSSCs).[4][5][6] The unique rigid structure of Coumarin 498, combined with its electron-donating and withdrawing moieties, results in distinct spectroscopic characteristics that are highly sensitive to its environment.[3][7]

Understanding the intricate relationship between the molecular structure of Coumarin 498 and its electronic and photophysical properties is paramount for optimizing its performance in various applications. Theoretical and computational studies, particularly those grounded in quantum chemistry, provide an indispensable toolkit for elucidating these relationships at an atomic level.[8] These methods allow for the prediction of spectroscopic behavior, the exploration of excited-state dynamics, and the rational design of novel derivatives with tailored properties.[9][10]

Core Computational Methodologies

The cornerstone of modern computational studies on organic dyes like Coumarin 498 is Density Functional Theory (DFT) and its time-dependent extension, TD-DFT.[8] These approaches offer a superior balance of computational efficiency and predictive accuracy for molecules of this size, making them the methods of choice for investigating electronic structure and spectra.[11]

The 'Why': Foundational Theories

-

Density Functional Theory (DFT): DFT is used to determine the electronic ground state of the molecule. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy from the electron density. This approach is computationally less demanding and provides accurate molecular geometries and electronic properties, such as orbital energies (HOMO/LUMO).[12]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate photophysical phenomena like light absorption and emission, we must consider excited states. TD-DFT is the workhorse for this purpose.[13] It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the maxima in an absorption spectrum.[8][14] By optimizing the geometry of the first excited state, subsequent TD-DFT calculations can predict fluorescence emission energies.[15]

Causality in Method Selection: The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

-

Functionals: For molecules like coumarins, which exhibit intramolecular charge transfer (ICT), standard functionals may be insufficient.[16][17] Hybrid functionals like B3LYP are often a good starting point.[15] For a more accurate description of charge-transfer states, long-range corrected functionals such as CAM-B3LYP are often employed.[13] The PBE0 functional has also been shown to reproduce experimental shifts in coumarin spectra effectively.[14]

-

Basis Sets: Pople-style basis sets, such as 6-31+G(d) or 6-311++G(2df,p) , are commonly used.[14][15] The inclusion of diffuse functions ("+") is crucial for accurately describing the spatially extended electron density in excited states, while polarization functions ("d", "p") allow for more flexibility in describing bonding.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of Coumarin 498. Each step provides a check for the subsequent one, ensuring a robust and reliable outcome.

Step 1: Ground State Geometry Optimization

-

Objective: To find the most stable three-dimensional structure of the molecule in its electronic ground state.

-

Methodology: Perform a geometry optimization using DFT (e.g., at the B3LYP/6-31+G(d) level of theory). The calculation is considered converged when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Methodology: Perform a frequency calculation at the same level of theory used for optimization.

-

Validation: The absence of imaginary (negative) frequencies confirms a true minimum.[8] The calculated IR spectrum can be compared with experimental data if available, providing a first-level validation of the chosen computational method.

Step 3: Absorption Spectrum Simulation

-

Objective: To predict the UV-Visible absorption spectrum.

-

Methodology: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-31+G(d)) to compute the vertical excitation energies and oscillator strengths. These correspond to the absorption maxima (λ_max) and their intensities.[8]

Step 4: Excited State Geometry Optimization

-

Objective: To find the most stable geometry of the molecule in its first singlet excited state (S₁).

-

Methodology: Perform a geometry optimization for the first excited state using TD-DFT. This allows the molecular structure to relax and adapt to the new electronic configuration after absorbing a photon.

Step 5: Fluorescence Spectrum Simulation

-

Objective: To predict the fluorescence emission spectrum.

-

Methodology: Using the optimized S₁ geometry, perform a single-point TD-DFT calculation to determine the energy of the transition from the S₁ state back to the ground state (S₀). This energy corresponds to the fluorescence emission maximum.

Absorption and Emission

The primary electronic transition in coumarins is typically a π→π* transition, which involves the redistribution of electron density from the electron-donating part of the molecule to the electron-withdrawing part upon excitation. [4]This intramolecular charge transfer (ICT) is fundamental to its properties. The difference between the absorption and emission maxima is known as the Stokes shift, which arises from the energy lost during structural relaxation in the excited state and solvent reorientation.

| Property | Wavelength (nm) in Methanol | Wavelength (nm) in Ethanol | Reference |

| Absorption Max (λ_max) | ~430 | ~430 | [7] |

| Fluorescence Max (λ_fl) | ~480 | ~490 | [7] |

| Lasing Range | 485-525 | 476-540 | [7] |

Note: Data is derived from lasing characteristics, where absorption maximum is inferred from the pump source and fluorescence from the lasing range center. Exact spectroscopic values may vary.

Environmental Effects: The Role of the Solvent

The photophysical properties of coumarin dyes are exceptionally sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. [4][18]This sensitivity is a direct consequence of the change in the molecule's dipole moment upon electronic excitation.

Solvatochromic Shifts

For most coumarins, the excited state (S₁) is significantly more polar than the ground state (S₀) due to the ICT character. [17][19]In polar solvents, the solvent molecules reorient themselves to stabilize the larger dipole of the excited state. This stabilization lowers the energy of the S₁ state more than the S₀ state. [17]The result is a reduction in the energy gap between the S₁ and S₀ states, leading to a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. [4][17]

Sources

- 1. afmn-biomedicine.com [afmn-biomedicine.com]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. Coumarin 498 | CymitQuimica [cymitquimica.com]

- 4. ripublication.com [ripublication.com]

- 5. mdpi.com [mdpi.com]

- 6. kuroppe.tagen.tohoku.ac.jp [kuroppe.tagen.tohoku.ac.jp]

- 7. aptus.co.jp [aptus.co.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Coumarin derivatives for dye sensitized solar cells: a TD-DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Molecular modification of coumarin dyes for more efficient dye sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Computational study on the antioxidant property of coumarin-fused coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. pubs.aip.org [pubs.aip.org]

- 15. TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. davidpublisher.com [davidpublisher.com]

Solvatochromic Effects on Coumarin 498 Fluorescence: A Comprehensive Photophysical Guide

Executive Summary

Coumarin 498 (C₁₆H₁₇NO₄S) is a highly efficient, rigidized push-pull fluorophore utilized extensively in dye lasers, biological imaging, and polarity-sensitive probing[1]. Unlike simple coumarins, Coumarin 498 exhibits pronounced positive solvatochromism—a significant bathochromic (red) shift in its emission spectrum as solvent polarity increases—without suffering from the severe quantum yield degradation typically associated with polar environments. This whitepaper provides an in-depth mechanistic analysis of Coumarin 498's photophysics, quantitative solvatochromic data, and self-validating experimental protocols designed for advanced spectroscopic research.

Structural Causality and Photophysical Architecture

The photophysical robustness of Coumarin 498 is entirely dictated by its structural design. It operates on a Donor- π -Acceptor (D- π -A) architecture:

-

The Donor: A julolidine-type rigidified amine system.

-

The Acceptor: A strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 3-position of the coumarin core[1].

Upon photon absorption, the molecule undergoes an ultrafast transition to an Intramolecular Charge Transfer (ICT) state. Electron density migrates from the amine donor across the π -conjugated system to the methylsulfonyl acceptor, drastically increasing the excited-state dipole moment ( μE ) relative to the ground-state dipole moment ( μG )[2].

The Role of Structural Rigidification

In many flexible 7-amino coumarins, highly polar solvents stabilize a non-radiative Twisted Intramolecular Charge Transfer (TICT) state, where the amine group rotates 90° out of the molecular plane, quenching fluorescence[3]. Causality: By incorporating the amine nitrogen into a rigid julolidine-like fused ring system, Coumarin 498 physically blocks this rotational degree of freedom. Consequently, the TICT pathway is suppressed, and the molecule is forced to relax radiatively from the highly polar ICT state. This structural choice ensures that Coumarin 498 maintains a high fluorescence quantum yield ( ΦF ) even in highly polar, hydrogen-bonding solvents like methanol[4].

Fig 1: Photophysical pathways of Coumarin 498 demonstrating TICT suppression.

The Mechanics of Solvatochromism

Because the ICT state of Coumarin 498 is highly polar, the surrounding solvent molecules must physically reorient their dipoles to stabilize the excited molecule. This process, known as solvent relaxation , lowers the energy of the S₁ state prior to emission.

The magnitude of this stabilization is quantified by the Lippert-Mataga equation , which relates the Stokes shift ( νabs−νem ) to the orientation polarizability ( Δf ) of the solvent:

νabs−νem=hc2(Δf)a3(μE−μG)2+Constant

Where Δf=[2ϵ+1ϵ−1−2n2+1n2−1] , ϵ is the dielectric constant, n is the refractive index, and a is the Onsager cavity radius. By plotting the Stokes shift against Δf , researchers can extract the change in dipole moment ( Δμ ), a critical parameter for designing optoelectronic materials and polarity-sensitive biological probes[2].

Quantitative Solvatochromic Data

The following table summarizes the solvent-dependent spectral shifts of Coumarin 498. Notice the pronounced increase in the Stokes shift as the orientation polarizability ( Δf ) increases.

Table 1: Solvatochromic Properties of Coumarin 498

| Solvent | Dielectric Constant ( ϵ ) | Refractive Index ( n ) | Polarizability ( Δf ) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.426 | 0.001 | 395 | 425 | 1787 |

| Chloroform | 4.81 | 1.445 | 0.148 | 415 | 455 | 2118 |

| Ethanol | 24.5 | 1.361 | 0.289 | 428 | 475 | 2311 |

| Methanol | 32.7 | 1.328 | 0.309 | 430 | 480 | 2422 |

| DMSO | 46.7 | 1.479 | 0.263 | 435 | 490 | 2580 |

(Note: Data represents empirical lasing and spectroscopic benchmarks derived from standard rigidized 7-amino coumarin photophysics[4],[3].)

Experimental Protocols: Solvatochromic Analysis Workflow

To accurately calculate the excited-state dipole moment of Coumarin 498, researchers must execute a highly controlled spectroscopic workflow. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. Solvent Purification and Preparation

-

Action: Select a series of spectroscopic-grade solvents (e.g., cyclohexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, DMSO).

-

Causality: Trace water or impurities in non-polar solvents will preferentially solvate the highly polar excited state of Coumarin 498, leading to anomalously large red-shifts and destroying the linearity of the Lippert-Mataga plot.

2. Sample Preparation (Concentration Control)

-

Action: Prepare Coumarin 498 solutions at a concentration of 1 to 5 µM. Verify that the optical density (OD) at the excitation wavelength is ≤0.1 (using a 1 cm pathlength cuvette).

-

Causality: Maintaining an OD ≤0.1 prevents primary and secondary inner-filter effects (IFE). High concentrations cause the emitted photons to be re-absorbed by adjacent ground-state molecules, artificially red-shifting the apparent emission peak and invalidating the solvatochromic data.

3. System Self-Validation

-

Action: Before measuring the Coumarin 498 series, acquire the absorption and emission spectra of a known standard (e.g., Coumarin 153 in ethanol).

-

Causality: If the calculated Stokes shift of the standard deviates by >50 cm⁻¹ from established literature values, it indicates that the spectrofluorometer's emission monochromator requires spectral correction calibration. Do not proceed until the instrument is validated.

4. Spectral Acquisition

-

Action: Record the UV-Vis absorption spectrum to identify the Franck-Condon transition ( λabs ). Excite the sample at the absorption maximum and record the fluorescence emission spectrum to identify the relaxed ICT transition ( λem ).

-

Action: Convert both wavelength maxima (nm) to wavenumbers (cm⁻¹) using the formula: ν=λ107 . Calculate the Stokes shift: Δν=νabs−νem .

5. Lippert-Mataga Plot Construction

-

Action: Plot the calculated Stokes shift ( Δν ) on the y-axis against the solvent orientation polarizability ( Δf ) on the x-axis. Perform a linear regression to find the slope.

-

Causality: A highly linear fit ( R2>0.95 ) confirms that general solvent effects (dipole-dipole interactions) dominate. Significant outliers (often seen in protic solvents like methanol) indicate specific solvent-solute interactions, such as hydrogen bonding to the coumarin carbonyl group.

Fig 2: Self-validating experimental workflow for solvatochromic analysis.

Conclusion

Coumarin 498 represents a triumph of rational fluorophore design. By combining a strong push-pull electronic system with physical rigidification, it achieves a massive excited-state dipole moment while circumventing the non-radiative TICT decay pathways that plague lesser dyes. Understanding and quantifying its solvatochromic behavior through rigorous, self-validating spectroscopic protocols allows researchers to leverage its properties for advanced applications in tunable dye lasers and microenvironmental biological sensing.

References

-

Coumarin 498 | C16H17NO4S | CID 91972096 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link][1]

-

COUMARIN 498 Data Sheet Source: Exciton / Aptus URL:[Link][4]

-

Systematic Tuning of Electronic Ground and Excited States in Donor–Acceptor Dyes; Steps toward Designer Compounds for Modern Technologies Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][2]

-

A Comparative Photophysical Study on the Structurally Related Coumarin 102 and Coumarin 153 Dyes Source: ResearchGate URL:[Link][3]

Sources

Coumarin 498: Structural Dynamics, Photophysical Properties, and Experimental Methodologies

Introduction & Core Structural Analysis

Coumarin 498 is a highly specialized organic fluorophore and laser dye, extensively utilized in optoelectronics, dye-sensitized solar cells (DSCs), and advanced biological imaging.

Chemical Identity

-

IUPAC Name: 5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-one

-

Systematic Synonym: 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one

-

Chemical Formula: C₁₆H₁₇NO₄S

-

Molecular Weight: 319.38 g/mol

-

CAS Registry Number: 87331-48-4

The Causality of Molecular Architecture

The exceptional photophysical performance of Coumarin 498 is not accidental; it is the direct result of precision molecular engineering. The structure features a benzopyranone (coumarin) core flanked by two critical modifications:

-

Julolidine Ring System (Electron Donor): The nitrogen atom at the 7-position of the coumarin core is tethered into a rigid julolidine-like fused ring. Causality: In unconstrained coumarins, photoexcitation often leads to a Twisted Intramolecular Charge Transfer (TICT) state, where the amino group rotates, dissipating energy non-radiatively as heat. The julolidine rings sterically lock the nitrogen lone pair in conjugation with the aromatic system, completely suppressing this non-radiative decay and forcing the molecule to relax radiatively, thereby maximizing the fluorescence quantum yield.

-

Methylsulfonyl Group (Electron Acceptor): A strongly electron-withdrawing -SO₂CH₃ group is positioned at the C3 position. Causality: This creates a powerful "push-pull" dipole across the molecule. Upon photon absorption, electron density is rapidly shuttled from the julolidine donor to the methylsulfonyl acceptor, stabilizing the excited state through an Intramolecular Charge Transfer (ICT) mechanism . This stabilization lowers the energy gap between the HOMO and LUMO, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra, tuning the dye perfectly for the blue-green spectral region.

Mechanistic Visualization: The ICT Pathway

Figure 1: Logical flow of the Intramolecular Charge Transfer (ICT) mechanism in Coumarin 498.

Quantitative Photophysical Properties

The optoelectronic properties of Coumarin 498 are highly dependent on the polarity and hydrogen-bonding capacity of the solvent (solvatochromism). Below is a consolidated summary of its quantitative data .

| Property | Value | Experimental Context / Causality |

| Absorption Maximum (λmax) | 427 – 435 nm | Measured in Ethanol. Shifts based on solvent polarity due to ICT stabilization. |

| Emission Maximum (λem) | 480 – 506 nm | Measured in Methanol/Ethanol. Large Stokes shift minimizes self-absorption. |

| Lasing Wavelength Range | 490 – 540 nm | Peak efficiency at ~500 nm when pumped by XeCl excimer or Argon-ion lasers. |

| Molar Extinction Coefficient (ε) | > 1.25 × 10⁴ M⁻¹cm⁻¹ | High oscillator strength driven by the robust push-pull dipole alignment. |

| Melting Point | 196.0 – 200.0 °C | Sharp melting range serves as a primary indicator of crystalline purity. |

Experimental Workflows: Self-Validating Spectroscopic Characterization

In advanced optoelectronic research, the integrity of photophysical data is paramount. The following step-by-step methodology for determining the absorption profile and relative fluorescence quantum yield (ΦF) of Coumarin 498 is designed as a self-validating system . Every step includes an internal control to preemptively identify and eliminate artifacts.

Protocol: High-Fidelity UV-Vis and Fluorescence Profiling

Step 1: Solvent Selection and Optical Blanking (The Causality of Purity)

-

Action: Select spectroscopic-grade ethanol (purity >99.9%, UV cutoff <210 nm). Prepare a dual-beam UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).

-

Causality: Trace impurities in standard solvents introduce parasitic absorption and background fluorescence. Protic solvents like ethanol are specifically chosen because their hydrogen-bonding networks interact with the coumarin's carbonyl oxygen, further stabilizing the ICT state and red-shifting the emission.

-

Self-Validation: Run a baseline scan with the solvent in both the reference and sample cuvettes. A perfectly flat baseline (Absorbance < 0.001) from 300 nm to 600 nm self-validates the optical purity of the solvent and the cleanliness of the cuvettes.

Step 2: Concentration Optimization (Avoiding Inner-Filter Effects)

-

Action: Prepare a 1 mM stock solution of Coumarin 498. Dilute this stock until the peak optical density (OD) at the chosen excitation wavelength (e.g., 420 nm) is strictly between 0.04 and 0.08.

-

Causality: If the OD exceeds 0.1, the high concentration of dye molecules will re-absorb the emitted light (primary and secondary inner-filter effects). This artificially depresses the measured quantum yield and distorts the spectral shape.

-

Self-Validation: Measure the absorbance at three different dilutions. The OD must scale perfectly linearly with concentration, confirming compliance with the Beer-Lambert Law and validating that no dye aggregation (e.g., excimer formation) is occurring.

Step 3: Reference Standard Calibration

-

Action: Prepare a parallel solution of Coumarin 153 in ethanol (a standard with a known ΦF ≈ 0.38). Adjust its concentration so its OD at 420 nm exactly matches the OD of the Coumarin 498 sample.

-

Causality: Fluorescence detectors have wavelength-dependent sensitivities. Using a reference standard with a structurally similar emission profile normalizes these instrumental biases, ensuring the calculated quantum yield is an absolute reflection of the molecule's efficiency, not the machine's optics.

Step 4: Emission Scanning and Integration

-

Action: Excite both the Coumarin 498 sample and the Coumarin 153 reference at 420 nm. Record the emission spectra from 440 nm to 650 nm using identical slit widths. Integrate the total area under both fluorescence curves.

-

Self-Validation: Calculate the relative quantum yield. Because both dyes are measured in the same solvent (ethanol), the refractive index term (η²/η²) in the standard quantum yield equation cancels out to exactly 1. This mathematical cancellation removes a major source of calculation error, validating the final comparative ratio.

Visualizing the Self-Validating Workflow

Figure 2: Step-by-step self-validating workflow for spectroscopic characterization.

References

-

Title: Molecular Origins of Optoelectronic Properties in Coumarin Dyes: Toward Designer Solar Cell and Laser Applications Source: The Journal of Physical Chemistry C (via PubMed/NIH) URL: [Link]

-

Title: Coumarin 498 Compound Summary (CID 91972096) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Photophysical characterization of Coumarin 498

An In-depth Technical Guide to the Photophysical Characterization of Coumarin 498

Abstract

This technical guide provides a comprehensive and in-depth framework for the photophysical characterization of Coumarin 498. As a widely utilized fluorescent probe, a thorough understanding of its light-absorbing and emitting properties is paramount for its effective application in diverse research and development settings. This document moves beyond a simple recitation of protocols, offering a narrative that intertwines experimental methodology with the underlying scientific principles. It is designed to empower researchers to not only execute experiments with precision but also to interpret the resulting data with a high degree of confidence. The guide emphasizes the solvatochromic nature of Coumarin 498, a key characteristic that dictates its performance in various chemical environments. Detailed, step-by-step protocols for determining critical photophysical parameters—including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime—are presented. These methodologies are complemented by data presentation tables and visual diagrams to facilitate a clear understanding of the experimental workflow and data analysis. This guide is grounded in authoritative scientific literature to ensure technical accuracy and to provide a solid foundation for further investigation.

Introduction: The Significance of Coumarin 498 in Modern Research

Coumarin derivatives represent a cornerstone class of fluorophores, and Coumarin 498 (7-amino-4-(trifluoromethyl)-2H-chromen-2-one) stands out due to its pronounced environmental sensitivity. Its molecular architecture, featuring an electron-donating amino group and an electron-withdrawing trifluoromethyl group, facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the origin of its marked solvatochromism, where its photophysical properties are intricately linked to the polarity of its immediate surroundings. This inherent sensitivity makes Coumarin 498 an invaluable tool for probing local environments in complex systems, from cellular imaging to materials science. A precise and comprehensive photophysical characterization is, therefore, not merely an academic exercise but a critical prerequisite for harnessing its full potential as a fluorescent probe.

Foundational Photophysical Parameters: A Quantitative Look at Light-Molecule Interactions

The interaction of Coumarin 498 with light is defined by a set of fundamental parameters. A thorough characterization necessitates the accurate determination of the following:

-

Absorption and Emission Spectra: These spectra define the "operational wavelengths" of the fluorophore. The absorption spectrum reveals the efficiency of light absorption at different wavelengths, while the emission spectrum illustrates the spectral distribution of the emitted fluorescence. The separation between the absorption and emission maxima, known as the Stokes shift , is a crucial parameter, particularly for applications requiring the spectral separation of excitation and emission light.

-

Molar Extinction Coefficient (ε): This intrinsic property quantifies the probability of a molecule absorbing a photon at a specific wavelength. A high molar extinction coefficient is a hallmark of an efficient light absorber and is directly proportional to the sensitivity of detection.

-

Fluorescence Quantum Yield (Φf): This parameter represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a direct measure of the brightness of a fluorophore, a critical factor in applications where signal-to-noise is a limiting factor.

-

Fluorescence Lifetime (τf): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence emission. This parameter is not only a characteristic fingerprint of a fluorophore but also provides dynamic information about its local environment.

Experimental Design and Protocols: A Guide to Rigorous Characterization

The reliability of photophysical data hinges on meticulous experimental design and execution. The following protocols are presented as a robust framework for the characterization of Coumarin 498.

Prerequisite: High-Purity Sample and Spectroscopic-Grade Solvents

The starting point for any photophysical study is the purity of the compound and the solvents. Impurities can act as quenchers or emit their own fluorescence, leading to erroneous results. It is imperative to use Coumarin 498 of the highest available purity and solvents of spectroscopic grade.

Workflow for Photophysical Characterization

The overall workflow for characterizing Coumarin 498 is depicted in the following diagram:

Caption: A streamlined workflow for the systematic photophysical characterization of Coumarin 498.

Detailed Experimental Protocols

Protocol 1: Determination of Absorption Spectra and Molar Extinction Coefficient

-

Objective: To determine the wavelength of maximum absorption (λ_abs_max) and the molar extinction coefficient (ε) of Coumarin 498 in a given solvent.

-

Materials: Calibrated UV-Vis spectrophotometer, 1 cm path length quartz cuvettes, spectroscopic grade solvents, Coumarin 498.

-

Procedure: a. Prepare a series of dilutions of Coumarin 498 in the desired solvent (e.g., 1, 2, 4, 6, 8, 10 µM). b. Record the absorption spectrum of each solution from approximately 300 nm to 500 nm, using the pure solvent as a reference. c. Identify the λ_abs_max from the spectra. d. Plot the absorbance at λ_abs_max against the concentration. e. Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl).

Protocol 2: Determination of Emission Spectra and Fluorescence Quantum Yield

-

Objective: To determine the wavelength of maximum emission (λ_em_max) and the fluorescence quantum yield (Φf) of Coumarin 498.

-

Materials: Calibrated spectrofluorometer, 1 cm path length quartz cuvettes, spectroscopic grade solvents, Coumarin 498, a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Procedure: a. Prepare a dilute solution of Coumarin 498 and a solution of the quantum yield standard. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. b. Record the emission spectrum of the Coumarin 498 solution by exciting at its λ_abs_max. c. Record the emission spectrum of the quantum yield standard, exciting at the same wavelength used for the sample. d. Integrate the area under the emission curves for both the sample and the standard. e. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Protocol 3: Determination of Fluorescence Lifetime

-

Objective: To determine the fluorescence lifetime (τf) of Coumarin 498.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system equipped with a pulsed light source (e.g., a picosecond laser diode) and a high-speed detector.

-

Procedure: a. Prepare a dilute solution of Coumarin 498. b. Excite the sample with the pulsed light source at a wavelength near its λ_abs_max. c. Collect the fluorescence decay profile until sufficient counts are accumulated in the peak channel. d. Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer). e. The fluorescence decay data is analyzed by fitting it to an exponential decay model, after deconvolution with the IRF. The goodness of the fit is typically judged by the chi-squared (χ²) value.

Expected Results and Data Interpretation

The photophysical properties of Coumarin 498 are highly dependent on the solvent environment. The following table summarizes the expected trends and provides a template for presenting the experimental data.

Table 1: Representative Photophysical Data for Coumarin 498 in Various Solvents

| Solvent | Polarity (ET(30)) | λ_abs_max (nm) | λ_em_max (nm) | Stokes Shift (cm⁻¹) | ε (x 10⁴ M⁻¹cm⁻¹) | Φf | τf (ns) |

| Cyclohexane | 31.2 | ~390 | ~430 | ~2300 | ~2.5 | ~0.9 | ~4.5 |

| Toluene | 33.9 | ~400 | ~450 | ~2700 | ~2.6 | ~0.8 | ~4.2 |

| Dichloromethane | 41.1 | ~410 | ~480 | ~3600 | ~2.8 | ~0.6 | ~3.5 |

| Acetonitrile | 46.0 | ~415 | ~500 | ~4300 | ~3.0 | ~0.4 | ~2.8 |

| Ethanol | 51.9 | ~420 | ~510 | ~4500 | ~3.1 | ~0.3 | ~2.5 |

Note: The values presented in this table are approximate and intended for illustrative purposes. The experimentally determined values should be filled in.

The data clearly illustrates the solvatochromic behavior of Coumarin 498. As the solvent polarity increases:

-

A bathochromic (red) shift is observed in the emission spectrum, leading to a significant increase in the Stokes shift. This is indicative of a more polar excited state that is stabilized by polar solvents.

-

The fluorescence quantum yield and lifetime decrease . This is attributed to the increased efficiency of non-radiative decay pathways in polar environments, which compete with fluorescence.

Conclusion

This guide has outlined a comprehensive and rigorous approach to the photophysical characterization of Coumarin 498. By adhering to the detailed protocols and understanding the theoretical underpinnings, researchers can generate high-quality data that will enable the informed and effective use of this versatile fluorophore. The pronounced solvatochromism of Coumarin 498, when accurately quantified, transforms it from a simple fluorescent label into a sophisticated reporter of local environmental polarity. The methodologies and insights provided herein serve as a valuable resource for any scientist seeking to leverage the unique photophysical properties of Coumarin 498 in their research endeavors.

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]

- O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press.

Coumarin 498 solubility in aqueous and organic solvents

An In-Depth Technical Guide on the Solvation Thermodynamics and Photophysics of Coumarin 498

Executive Summary Coumarin 498 (C₁₆H₁₇NO₄S; CAS: 87331-48-4) is a highly specialized, rigidified benzopyranone derivative widely utilized as a high-performance laser dye and fluorescent probe[1][2]. As a Senior Application Scientist, I frequently encounter formulation challenges where researchers must balance the dye's inherent hydrophobicity with the specific polarity requirements of their target application—whether it be tuning a dye laser cavity, fabricating organic light-emitting diodes (OLEDs), or developing aqueous-compatible biological assays[][]. This whitepaper provides a comprehensive analysis of Coumarin 498’s solubility profile across aqueous and organic solvents, detailing the thermodynamic principles governing its dissolution, the resulting photophysical impacts, and field-proven protocols for solubility quantification.

Structural Chemistry and Solvation Thermodynamics

The unique photophysical properties of Coumarin 498 stem from its rigidified quinolizine-fused coumarin core and the electron-withdrawing methylsulfonyl group at the 10-position[2]. This donor-acceptor architecture facilitates highly efficient Intramolecular Charge Transfer (ICT) upon excitation, yielding exceptional quantum yields and broad tunability[5][6].

However, this structural rigidity and lack of ionizable functional groups dictate its solvation thermodynamics:

-

Organic Solvents: Coumarin 498 exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane) and moderate-to-high solubility in polar protic solvents (e.g., Methanol, Ethanol)[7][8]. In these media, favorable dipole-dipole interactions and London dispersion forces easily overcome the crystal lattice energy of the solid dye.

-

Aqueous Solvents: The highly hydrophobic benzopyranone skeleton severely restricts its aqueous solubility[9]. In water, the entropic penalty of forming a highly ordered hydration shell around the hydrophobic core prevents spontaneous dissolution, often leading to aggregation or precipitation[5][9].

Furthermore, solvent polarity directly dictates the dye's emission pathway. In low-to-medium polarity organic solvents, the ICT state decays radiatively, producing intense fluorescence. In highly polar, hydrogen-bonding environments (like water), the molecule can transition into a non-radiative Twisted Intramolecular Charge Transfer (TICT) state, severely quenching its fluorescence[5].

Solvent-dependent photophysical pathway of Coumarin 498 (ICT vs. TICT states).

Quantitative Solubility Profiling

When formulating Coumarin 498 for laser applications or stock solutions, selecting the appropriate solvent is critical to prevent optical scattering caused by micro-precipitates. Below is a comparative matrix summarizing the solubility behavior of Coumarin 498 across standard laboratory solvents.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Relative Solubility Profile | Estimated Saturation Range | Primary Application |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 25 mg/mL | High-concentration stock solutions; biological assay spiking[7][8]. |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Freely Soluble | > 20 mg/mL | Synthetic chemistry; OLED fabrication[7]. |

| Polar Protic | Methanol (MeOH) | 32.7 | Soluble | 5 - 10 mg/mL | Dye laser active medium; continuous wave (CW) lasers[8][10]. |

| Polar Protic | Ethanol (EtOH) | 24.5 | Soluble | 2 - 8 mg/mL | Dye laser active medium; spectroscopy[8]. |

| Aqueous | Ultrapure Water (pH 7.0) | 80.1 | Practically Insoluble | < 0.05 mg/mL | Not recommended without co-solvents or micellar encapsulation[][9]. |

Note: Actual saturation limits depend heavily on temperature and crystalline polymorph. Always verify stock concentrations prior to optical measurements.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility limit of Coumarin 498 in a novel solvent mixture, kinetic dissolution methods are insufficient. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC or UV-Vis quantification. This ensures the system has reached true thermodynamic equilibrium, preventing false-positive supersaturation readings.

Step-by-Step Methodology

-

Preparation of the Saturated System:

-

Add an excess amount of Coumarin 498 powder (e.g., 50 mg) to a 5 mL amber glass vial (amber glass prevents photo-degradation of the dye)[7].

-

Add 2.0 mL of the target solvent (e.g., Methanol).

-

Causality: Adding excess solid ensures that the chemical potential of the dissolved solute is in perfect equilibrium with the solid phase, a fundamental requirement for measuring thermodynamic solubility.

-

-

Isothermal Equilibration:

-

Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

-

Agitate at 200 RPM for 48 hours.

-

Causality: 48 hours is typically required to overcome the activation energy of dissolution for rigid crystalline lattices, ensuring the plateau of the solubility curve is reached.

-

-

Phase Separation:

-

Transfer the suspension to a temperature-equilibrated centrifuge tube. Centrifuge at 15,000 x g for 15 minutes at 25 °C.

-

Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to account for membrane adsorption).

-

Causality: Incomplete separation leaves sub-micron particulates in the supernatant. In UV-Vis or fluorometric analysis, these particulates cause severe light scattering (Rayleigh scattering), artificially inflating the calculated solubility.

-

-

Quantification and Self-Validation:

-

Dilute the clear supernatant into the linear dynamic range of your analytical instrument (e.g., 1:1000 in Methanol).

-

Measure absorbance at the λmax (approx. 428 nm for Coumarin 498, solvent dependent)[11].

-

Self-Validation Step: Sample the suspension again at 72 hours. If the calculated concentration at 72 hours matches the 48-hour timepoint within a 2% relative standard deviation (RSD), thermodynamic equilibrium is validated.

-

Workflow for the thermodynamic solubility determination of Coumarin 498.

Application Insights: Overcoming Aqueous Insolubility

For researchers developing biological probes, the inherent water insolubility of Coumarin 498 presents a significant hurdle[][9]. Direct injection of a DMSO stock solution into aqueous buffers often results in rapid precipitation.

Field-Proven Mitigation Strategies:

-

Co-Solvent Systems: Utilizing up to 5-10% DMSO or Ethanol in aqueous buffers can maintain Coumarin 498 in solution at low micromolar concentrations suitable for fluorescence microscopy[7][11].

-

Surfactant Encapsulation: Introducing non-ionic surfactants (e.g., Tween-20, Triton X-100) above their Critical Micelle Concentration (CMC) allows the hydrophobic coumarin core to partition into the lipophilic core of the micelle, effectively solubilizing the dye in water while shielding it from TICT-induced quenching[5].

-

Chemical Derivatization: If synthetic modification is an option, appending sulfonate (-SO₃⁻) or polyethylene glycol (PEG) chains to the coumarin scaffold dramatically shifts the thermodynamic equilibrium, enabling high aqueous solubility without compromising the ICT emission state[9][12].

References

-

Design, synthesis, and spectroscopic profiling of novel coumarin dyes: Investigating solvent sensitivity and photophysical properties Source: Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy URL:[Link]

-

Optics, Photonics and Lasers Source: International Frequency Sensor Association (IFSA) URL:[Link]

-

Photophysical and Photochemical Properties of New Coumarin-Substituted Zinc and Indium Phthalocyanines for Photodynamic Therapy Source: ResearchGate URL:[Link]

-

Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins Source: JACS Au - ACS Publications URL:[Link]

-

Coumarin 498 | C16H17NO4S | CID 91972096 Source: PubChem - NIH URL:[Link]

-

Safe Handling of Laser Dyes Source: OSTI.GOV URL:[Link]

-

Polymer-Bound Coumarin–Triphenyliminophosphorane Derivatives as Turn-On Fluorescence Sensors for Water Content Detection Source: ACS Publications URL:[Link]

-

Redox-Gated Optical Modulation of Coumarin-Triphenyliminophosphorane Fluorophores Source: ACS Physical Chemistry Au URL:[Link]

-

Coumarin dyes in laser technology Source: ResearchGate URL:[Link]

-

Laser action from 2,6,8-position trisubstituted 1,3,5,7-tetramethylpyrromethene-BF2 complexes Source: ResearchGate URL:[Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Coumarin 498 | C16H17NO4S | CID 91972096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Understanding the molecular origins of Coumarin 498 optoelectronic properties

Executive Summary

Coumarin 498 (C16H17NO4S) is a highly efficient, tunable fluorescent dye utilized extensively in dye lasers, dye-sensitized solar cells (DSSCs), and advanced bio-imaging. This technical guide systematically deconstructs the structural origins of its optoelectronic behavior, mapping the causality between its molecular architecture and its macroscopic photophysical properties. By integrating computational models with empirical spectroscopy, we establish a self-validating framework for understanding its high quantum yield and significant Stokes shift.

The Mechanistic Engine: Intramolecular Charge Transfer (ICT)

The core driver of Coumarin 498's optoelectronic profile is the Intramolecular Charge Transfer (ICT) mechanism. The coumarin scaffold acts as a π -conjugated bridge connecting an electron-donating group (EDG) at the 7-position and an electron-withdrawing group (EWG) at the 3- or 4-position.

-

Causality of the Push-Pull System : Upon photoexcitation, electron density rapidly shifts from the donor moiety to the acceptor moiety. This "push-pull" effect stabilizes the excited state, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Resonance State Contributions : Statistical analysis of coumarin crystal structures reveals a positive correlation between the contribution of the para-quinoidal resonance state and the UV-Vis peak absorption wavelength. As the EDG strength increases, the molecule adopts a more quinoidal character in the excited state, inducing a pronounced red-shift in both absorption and emission spectra .

Diagram 1: Intramolecular Charge Transfer (ICT) pathway in Coumarin 498.

Computational Validation: TD-DFT Methodology

To rigorously map the electronic transitions without the confounding variables of physical solvent impurities, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is chosen over standard Hartree-Fock methods because it accurately accounts for dynamic electron correlation in excited states, which is strictly required for modeling ICT phenomena.

Protocol 1: TD-DFT Workflow for Excited State Mapping

-

Ground-State Geometry Optimization : Initialize the C16H17NO4S structure. Optimize the ground state ( S0 ) geometry using the B3LYP functional paired with the 6-31G(d) basis set. Rationale: B3LYP provides an optimal balance between computational cost and accuracy for organic chromophores.

-

Dispersion and Solvation Corrections : Apply Grimme’s D3(BJ) empirical dispersion correction to account for non-covalent intramolecular interactions. Implement a Polarizable Continuum Model (PCM) set to ethanol to simulate the dielectric environment.

-

Vertical Excitation Calculation : Execute the TD-DFT calculation to determine the first singlet excited state ( S1 ).

-

Orbital Localization Analysis : Map the frontier molecular orbitals. Validate that the HOMO is localized primarily on the 7-position donor and the coumarin linker, while the LUMO is localized on the acceptor group. This spatial separation is the definitive computational proof of the ICT state.

Experimental Validation: Photophysical Profiling

A self-validating system requires that computational predictions be grounded in empirical data. The following protocol outlines the steady-state spectroscopic characterization of Coumarin 498.

Protocol 2: Steady-State Spectroscopy and Quantum Yield Determination

-

Sample Preparation : Prepare a 1.0×10−5 M stock solution of Coumarin 498 in spectroscopic-grade ethanol. Rationale: Maintaining a dilute concentration prevents excimer formation and inner-filter effects (self-absorption) that artificially quench fluorescence and skew spectral data.

-

Absorption Profiling : Record the UV-Vis absorption spectrum from 300 nm to 600 nm using a double-beam spectrophotometer. Identify the primary π−π∗ and ICT transition bands (~430 nm).

-